N-methyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-methyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide often involves multi-step chemical processes that include acylation reactions, direct functionalization, and cyclization steps to introduce the naphthalene and benzothiophene moieties. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions exemplifies a typical synthetic approach for constructing complex molecules with naphthalene substructures (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing solid-state properties and interactions, such as hydrogen bonding, which play a crucial role in their stability and reactivity. The detailed molecular structure helps in understanding the spatial arrangement of atoms and the electronic environment, crucial for predicting reactivity patterns and designing further functionalization strategies.
Chemical Reactions and Properties
Compounds with a naphthalene-2-carbonylamino moiety engage in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of reactive functional groups. These reactions are foundational for further chemical modifications and play a significant role in the synthesis of derivatives with potential application in sensing, as demonstrated by the colorimetric sensing behavior of certain benzamide derivatives for fluoride anions (Younes et al., 2020).
Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives, which this compound is a part of, have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene carboxamide analogs have been reported to inhibit the growth of glioblastoma stem cells by inhibiting mitochondrial function and synergistically enhancing the effect of temozolomide (tmz), a chemotherapy medication used to treat certain brain cancers .
Result of Action
It’s known that thiophene carboxamide analogs have shown potent antitumor activity against glioblastomas .
properties
IUPAC Name |
N-methyl-2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-22-20(25)18-16-8-4-5-9-17(16)26-21(18)23-19(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMATKLPZADHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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